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Compound of Interest

Compound Name: 2-(1-Methylhydrazino)quinoxaline

Cat. No.: B103667 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a summary of available spectroscopic data for a

quinoxaline derivative closely related to 2-(1-Methylhydrazino)quinoxaline. Despite a

comprehensive search, spectroscopic data for 2-(1-Methylhydrazino)quinoxaline was not

found in the available literature. Therefore, this guide presents the spectroscopic data for its

isomer, 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline, to serve as a valuable reference point for

researchers working with similar chemical entities.

Introduction to Quinoxaline Scaffolds
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds

that form the core structure of various biologically active molecules. Their diverse

pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have

made them a focal point of extensive research in medicinal chemistry and drug development.

The characterization of these molecules is heavily reliant on spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), which provide detailed insights into their molecular structure and purity.

Spectroscopic Data Summary
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The following tables summarize the available spectroscopic data for 2-hydrazinyl-3-methyl-1,2-

dihydroquinoxaline. It is crucial to note that this compound is an isomer of the requested 2-(1-
Methylhydrazino)quinoxaline, and while structural similarities exist, the exact spectral values

will differ.

Table 1: ¹H NMR Spectroscopic Data for 2-hydrazinyl-3-
methyl-1,2-dihydroquinoxaline

Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment Reference

8.46 broad s 1H hydrazine NH [1]

7.94 d 1H aromatic proton [1]

7.82 d 1H aromatic proton [1]

7.78 t 1H aromatic proton [1]

7.67 t 1H aromatic proton [1]

4.59 broad s 2H hydrazine NH₂ [1]

2.42 s 3H methyl proton [1]

Solvent: DMSO-d₆

Table 2: IR Spectroscopic Data for 2-hydrazinyl-3-
methyl-1,2-dihydroquinoxaline
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Wavenumber (cm⁻¹) Assignment Reference

3448 N-H str. [1]

3308 N-H₂ str. [1]

3007 N-H₂ str. [1]

2966 C-H sp² str. [1]

2898 C-H sp³ str. [1]

1665 C=N str. [1]

1568 N-H bend [1]

Sample Preparation: KBr pellet

Table 3: ¹³C NMR and Mass Spectrometry Data
¹³C NMR and Mass Spectrometry data for 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline were

not available in the searched literature.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These are based on common practices for the analysis of quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in

a deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an

internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded

over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectra can be recorded on a mass spectrometer using various ionization techniques,

such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data is reported as a

mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized quinoxaline derivative.
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Caption: Workflow for the synthesis and spectroscopic characterization of quinoxaline

derivatives.

Conclusion
While direct spectroscopic data for 2-(1-Methylhydrazino)quinoxaline remains elusive in the

reviewed literature, the provided data for its isomer, 2-hydrazinyl-3-methyl-1,2-

dihydroquinoxaline, offers a foundational dataset for researchers in the field. The presented

experimental protocols and logical workflow provide a clear guide for the characterization of

novel quinoxaline derivatives. It is recommended that further research be conducted to

synthesize and characterize 2-(1-Methylhydrazino)quinoxaline to provide a complete

spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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